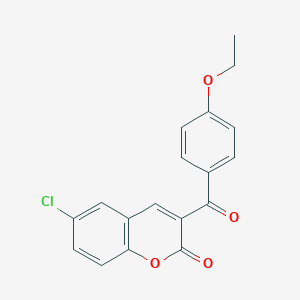
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been studied in recent years due to its potential applications in the medical and scientific fields. This compound has a unique structure, which allows it to interact with many different types of molecules, making it a valuable tool for research.
Wirkmechanismus
The exact mechanism of action of 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as cyclooxygenase-2, to inhibit their activity. In addition, this compound is thought to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, to produce its anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound is easily synthesized, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical pathways may not be fully understood. Additionally, this compound may be toxic at high concentrations, so it should be used with caution.
Zukünftige Richtungen
The potential future directions for 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include further research into its mechanism of action, its effects on certain biochemical pathways, and its potential use as an imaging agent for the detection of tumors. Additionally, further research into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent, should be explored. Finally, further research into the synthesis methods of this compound should be conducted in order to improve the yield and cost-effectiveness of its production.
Synthesemethoden
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most commonly used method is a three-step synthesis process that involves the reaction of 4-methoxybenzoyl chloride with 6,7-difluoro-1,4-dihydroquinolin-4-one in the presence of a base. This reaction yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl bromide, and the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl isocyanate.
Wissenschaftliche Forschungsanwendungen
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in the medical and scientific fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of certain diseases. Additionally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
Eigenschaften
IUPAC Name |
6,7-difluoro-3-(4-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-10-4-2-9(3-5-10)16(21)12-8-20-15-7-14(19)13(18)6-11(15)17(12)22/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDQLCILRTQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6462913.png)

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6462924.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)
